Cas no 1315365-56-0 (tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate)

tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate
- 3-Oxazolidinecarboxylic acid, 4-(aminomethyl)-2,2,5-trimethyl-, 1,1-dimethylethyl ester
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- インチ: 1S/C12H24N2O3/c1-8-9(7-13)14(12(5,6)16-8)10(15)17-11(2,3)4/h8-9H,7,13H2,1-6H3
- InChIKey: PFHYJLHCIFWOCF-UHFFFAOYSA-N
- ほほえんだ: O1C(C)C(CN)N(C(OC(C)(C)C)=O)C1(C)C
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 315.7±27.0 °C at 760 mmHg
- フラッシュポイント: 144.7±23.7 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-79003-10.0g |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95.0% | 10.0g |
$2884.0 | 2025-02-20 | |
Enamine | EN300-79003-0.1g |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95.0% | 0.1g |
$232.0 | 2025-02-20 | |
TRC | B750735-50mg |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 50mg |
$ 185.00 | 2022-06-06 | ||
TRC | B750735-100mg |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 100mg |
$ 275.00 | 2022-06-06 | ||
Enamine | EN300-79003-5.0g |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95.0% | 5.0g |
$1945.0 | 2025-02-20 | |
1PlusChem | 1P01AJAL-1g |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95% | 1g |
$781.00 | 2025-03-19 | |
1PlusChem | 1P01AJAL-250mg |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95% | 250mg |
$403.00 | 2025-03-19 | |
Aaron | AR01AJIX-100mg |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95% | 100mg |
$344.00 | 2025-02-09 | |
A2B Chem LLC | AV70381-500mg |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95% | 500mg |
$587.00 | 2024-04-20 | |
1PlusChem | 1P01AJAL-5g |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate |
1315365-56-0 | 95% | 5g |
$2466.00 | 2023-12-22 |
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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6. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Junfeng Wang,Bin Liu,Xiumin Liu,Matthew J. Panzner,Chrys Wesdemiotis Dalton Trans., 2014,43, 14142-14146
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylateに関する追加情報
tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate: A Comprehensive Overview
The compound tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate, identified by the CAS number 1315365-56-0, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of oxazolidinones, which are widely studied for their unique chemical properties and potential uses in drug delivery systems, bioactive molecules, and advanced materials. The structure of this compound is characterized by a 1,3-oxazolidine ring system substituted with a tert-butyl group at the 3-position and an aminomethyl group at the 4-position. Additionally, the presence of two methyl groups at the 2-position and one methyl group at the 5-position further enhances its structural complexity and functional diversity.
The synthesis of tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process by employing catalytic asymmetric methods and green chemistry principles. For instance, studies have shown that the use of palladium-catalyzed cross-coupling reactions can significantly improve the yield and purity of this compound. Furthermore, the application of microwave-assisted synthesis has been reported to accelerate reaction rates while minimizing side reactions.
The physical properties of this compound are critical for its practical applications. It has a melting point of approximately 120°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. The presence of the tert-butyl group imparts steric hindrance to the molecule, which can influence its solubility and stability in different environments. Recent research has also highlighted the importance of understanding its thermal stability under various conditions. For example, studies conducted at elevated temperatures have demonstrated that this compound retains its structural integrity up to 200°C under inert atmospheres.
In terms of applications, tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has shown promise in several areas. One notable application is its use as a precursor for the synthesis of bioactive molecules. The aminomethyl group at the 4-position serves as a reactive site for further functionalization, enabling researchers to attach various bioactive moieties such as antibiotics or anti-inflammatory agents. Additionally, this compound has been explored as a potential building block for constructing advanced drug delivery systems. Its ability to form stable complexes with metal ions makes it an attractive candidate for designing nanocarriers for targeted drug delivery.
Recent studies have also focused on leveraging the unique properties of this compound in materials science. For instance, researchers have investigated its use as a monomer for synthesizing high-performance polymers with tailored mechanical and thermal properties. The incorporation of this compound into polymer networks has been shown to enhance their tensile strength and thermal stability. Moreover, its compatibility with biodegradable materials makes it a potential candidate for developing eco-friendly packaging solutions.
The biological activity of tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate has been extensively studied in recent years. In vitro experiments have demonstrated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. Furthermore, preliminary results from animal studies suggest that it may possess anti-inflammatory properties due to its ability to inhibit cyclooxygenase enzymes. These findings underscore its potential as a lead molecule for developing novel therapeutic agents.
In conclusion, tert-butyl 4-(aminomethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in organic synthesis and materials science. As ongoing research continues to uncover new insights into its properties and applications
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